molecular formula C6H6FNO B3046707 O-(3-fluorophenyl)hydroxylamine CAS No. 127682-43-3

O-(3-fluorophenyl)hydroxylamine

Cat. No.: B3046707
CAS No.: 127682-43-3
M. Wt: 127.12 g/mol
InChI Key: QUCNLLGCKVGNPM-UHFFFAOYSA-N
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Description

O-(3-fluorophenyl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(3-fluorophenyl)hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of hydroxylamine with 3-fluorobenzyl chloride under basic conditions to yield the desired product . Another approach involves the use of diaryliodonium salts to arylate N-hydroxyphthalimide, followed by hydrolysis to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: O-(3-fluorophenyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

O-(3-fluorophenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3-fluorophenyl)hydroxylamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. For example, it has been studied for its ability to inhibit enzymes in the kynurenine pathway, which is involved in tryptophan degradation and is often activated in cancer . The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Uniqueness: O-(3-fluorophenyl)hydroxylamine is unique due to the presence of the 3-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development, as it can interact differently with biological targets compared to its non-fluorinated counterparts.

Properties

IUPAC Name

O-(3-fluorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCNLLGCKVGNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576906
Record name O-(3-Fluorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-43-3
Record name O-(3-Fluorophenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(3-fluorophenyl)hydroxylamine
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O-(3-fluorophenyl)hydroxylamine

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